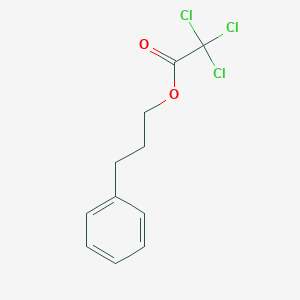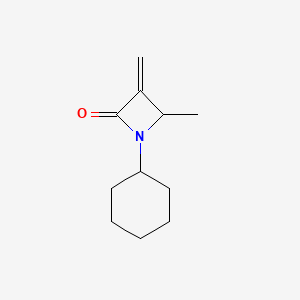![molecular formula C20H30S2 B14444247 2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) CAS No. 73035-97-9](/img/structure/B14444247.png)
2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its two sulfur atoms bridging two identical bicyclo[2.2.1]hept-2-ene units, each substituted with three methyl groups at the 1 and 7 positions. The presence of sulfur bridges imparts distinct chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene with sulfur-containing reagents. One common method includes the use of disulfide compounds under controlled conditions to form the sulfur bridges. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) undergoes various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, yielding the corresponding thiols.
Substitution: The bicyclic units can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) exerts its effects is primarily through its sulfur bridges. These bridges can undergo redox reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species and enzymes involved in redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the sulfur bridges, making it less reactive in redox reactions.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group, leading to different reactivity.
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-5-ene): Similar structure but with different positions of double bonds.
Uniqueness
The presence of sulfur bridges in 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[221]hept-2-ene) imparts unique redox properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
73035-97-9 |
|---|---|
Molekularformel |
C20H30S2 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
1,7,7-trimethyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)disulfanyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H30S2/c1-17(2)13-7-9-19(17,5)15(11-13)21-22-16-12-14-8-10-20(16,6)18(14,3)4/h11-14H,7-10H2,1-6H3 |
InChI-Schlüssel |
BARCMEPVECNDSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=C2)SSC3=CC4CCC3(C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



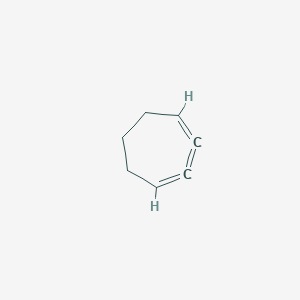
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)

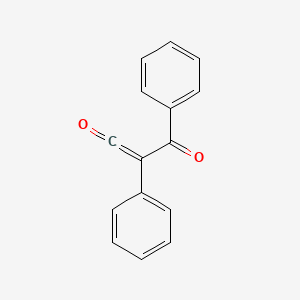

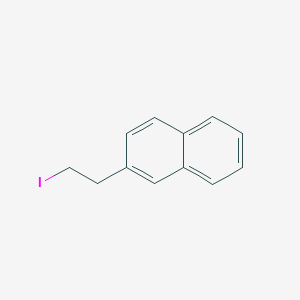
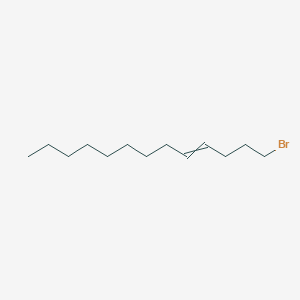
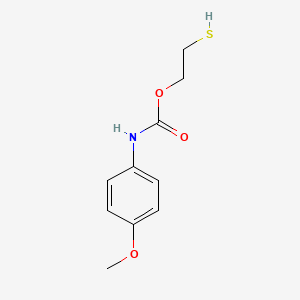
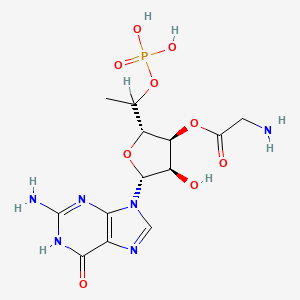
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)

